molecular formula C19H21N3O3S B3014719 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1798488-53-5

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B3014719
CAS No.: 1798488-53-5
M. Wt: 371.46
InChI Key: KGHBTOPGJSIDGD-UHFFFAOYSA-N
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Description

N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a biphenyl core, a hydroxylated propyl linker, and a 1-methylpyrazole sulfonamide moiety. The hydroxyl group and sulfonamide functionality enhance solubility and binding affinity, while the biphenyl moiety may contribute to hydrophobic interactions with target proteins.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-19(23,14-21-26(24,25)18-12-20-22(2)13-18)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-13,21,23H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHBTOPGJSIDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CN(N=C1)C)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Hydroxypropyl Chain Addition: The hydroxypropyl chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl derivative is replaced by a hydroxypropyl group.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

    Sulfonamide Group Introduction: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of various functional groups onto the biphenyl ring.

Scientific Research Applications

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The biphenyl group can facilitate binding to hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. This compound may inhibit enzyme activity or modulate receptor function by stabilizing or destabilizing specific protein conformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives with aromatic or heterocyclic substituents are widely studied for their bioactivity. Below, the compound is compared to three structurally related molecules with documented properties:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Pharmacological Activity
N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide (Target) Biphenyl, hydroxylpropyl, 1-methylpyrazole sulfonamide ~387.4 (calculated) Not reported Hypothesized kinase inhibition (structural analog)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromenone, pyrazolopyrimidine, fluorophenyl 589.1 175–178 Kinase inhibition (e.g., FLT3, EGFR)
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide Biphenyl, fluoro-substituted, amphetamine-linked amide ~379.4 (calculated) Not reported Anti-inflammatory (flurbiprofen analog)
N-(2-((4-(3-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide Pyrazole, hydroxyphenyl, benzenesulfonamide ~515.6 (calculated) Not reported Anticancer activity (IC₅₀: 0.5–2.5 μM)

Key Findings

Bioactivity: The target compound shares a biphenyl-sulfonamide scaffold with 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide , which is derived from flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). The pyrazole-sulfonamide analog in Table 1 (entry 4) exhibits potent anticancer activity (IC₅₀ < 2.5 μM) against breast cancer cell lines, implying that the target compound’s pyrazole moiety may similarly enhance cytotoxicity .

Structural Modifications: The hydroxyl group in the target compound may improve aqueous solubility compared to non-hydroxylated analogs like entry 3 . Substitution with fluorine (e.g., entry 2) increases metabolic stability and binding affinity to kinases, as seen in the chromenone-pyrazolopyrimidine derivative .

Synthetic Accessibility: The target compound’s synthesis likely employs DCC-mediated coupling (common for sulfonamides and amides) , whereas entry 2 requires palladium-catalyzed cross-coupling for chromenone integration .

Biological Activity

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a biphenyl group, a hydroxypropyl chain, a pyrazole ring, and a sulfonamide group. The structural complexity allows for diverse interactions with biological targets.

Component Description
Biphenyl Group Enhances hydrophobic interactions with proteins.
Hydroxypropyl Chain Provides solubility and potential for hydrogen bonding.
Pyrazole Ring Acts as a scaffold for biological activity.
Sulfonamide Group Involved in enzyme inhibition through hydrogen bonding.

The mechanism of action of this compound involves its interaction with specific molecular targets. The biphenyl moiety facilitates binding to hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. This compound may inhibit enzyme activity or modulate receptor function by stabilizing or destabilizing specific protein conformations .

Biological Activities

Research has shown that pyrazole derivatives exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Pyrazole derivatives have been linked to the inhibition of various kinases involved in cancer progression, such as Src and p38-MAPK. For instance, compounds similar to this compound have demonstrated antiangiogenic properties and the ability to inhibit tumor cell proliferation .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of human carbonic anhydrase II (hCA II), with calculated inhibition constants indicating strong binding affinity . This suggests possible applications in treating conditions related to carbonic anhydrase dysregulation.

Study 1: Inhibition of hCA II

In a study evaluating various sulfonamide derivatives, this compound was found to have an IC50 value comparable to other known inhibitors. The binding mode was similar to established sulfonamide inhibitors, confirming its potential as a therapeutic agent against conditions requiring hCA II modulation .

Study 2: Anticancer Properties

Another study highlighted the anticancer potential of pyrazole derivatives, where compounds structurally related to this compound showed significant activity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .

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